6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-14-8-6-13(7-9-14)20(22)25-15-10-11-17-16-4-2-3-5-18(16)21(23)26-19(17)12-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJGBZWXNQASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Proposed Synthesis and Characterization
A plausible and efficient synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959) would involve the esterification of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) with an activated form of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride. This is a standard chemical transformation.
The synthesis of the Urolithin B precursor can be achieved via a copper-catalyzed reaction between 2-bromobenzoic acid and resorcinol, a method based on the classical Hurtley reaction.
Reaction Scheme:
Step 1: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)
Step 2: Synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate
The reaction would typically be carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. The product would then be purified using standard techniques like column chromatography.
Advanced Spectroscopic and Spectrometric Characterization of 6 Oxo 6h Benzo C Chromen 3 Yl 4 Methoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
For 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959), ¹H and ¹³C NMR would confirm the successful esterification of 3-hydroxy-6H-benzo[c]chromen-6-one with 4-methoxybenzoyl chloride. The expected ¹H NMR spectrum would show distinct signals for each of the aromatic protons on both the benzo[c]chromenone core and the 4-methoxybenzoate ring. Key signals would include a singlet for the methoxy (B1213986) (-OCH₃) protons around 3.8-4.0 ppm and a characteristic set of doublets for the symmetrically substituted para-methoxybenzoyl group. The protons on the benzo[c]chromenone core would exhibit a more complex splitting pattern consistent with their positions on the fused ring system.
The ¹³C NMR spectrum would be crucial for confirming the carbon framework. It would display distinct resonances for the two carbonyl carbons (one from the lactone and one from the ester), the methoxy carbon, and all aromatic carbons. The chemical shifts would be indicative of their electronic environment. For instance, the carbon atom bonded to the ester oxygen would show a downfield shift compared to its position in the parent 3-hydroxy-6H-benzo[c]chromen-6-one.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) in Structural Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's precise connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between adjacent protons on the aromatic rings, allowing for a sequential "walk" around each ring to confirm their substitution patterns.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Crucial HMBC correlations would be observed between the protons on the 4-methoxybenzoate ring and the ester carbonyl carbon, and between protons on the benzo[c]chromenone ring and the same ester carbonyl, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this largely planar molecule, NOESY could reveal through-space interactions between protons on the two different aromatic systems, providing insights into the preferred rotational orientation (conformation) around the ester bond.
A hypothetical data table of expected ¹H and ¹³C chemical shifts, based on known values for similar structures, is presented below.
| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzo[c]chromenone Moiety | ||
| 1 | ~8.4 (d) | ~125.0 |
| 2 | ~7.6 (t) | ~128.5 |
| 4 | ~7.2 (d) | ~114.0 |
| 5 | ~8.3 (d) | ~120.0 |
| 7 | ~8.3 (d) | ~122.5 |
| 8 | ~7.9 (t) | ~130.0 |
| 9 | ~8.2 (d) | ~135.5 |
| 10 | ~7.6 (t) | ~135.0 |
| 4-Methoxybenzoate Moiety | ||
| 2'/6' | ~8.1 (d) | ~122.0 |
| 3'/5' | ~7.1 (d) | ~132.0 |
| 4' | - | ~164.0 |
| OCH₃ | ~3.9 (s) | ~56.0 |
| Carbonyls | ||
| C6 (lactone) | - | ~161.0 |
| C=O (ester) | - | ~165.0 |
Note: This table is illustrative and based on analogous compounds. Actual experimental values may vary.
Solid-State NMR Applications for Polymorph Analysis
Solid-State NMR (ssNMR) is used to analyze the structure of solid materials at the atomic level. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules within the crystal lattice. This makes it an invaluable tool for studying polymorphism—the ability of a compound to exist in two or more different crystal forms. Different polymorphs can have distinct physical properties, and ssNMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning), can readily distinguish between them as the chemically equivalent carbons in different polymorphs would exhibit slightly different chemical shifts. No studies on the solid-state structure or polymorphism of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate have been reported.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups.
FT-IR Spectroscopy: In an FT-IR spectrum of the target compound, the most prominent peaks would be the carbonyl (C=O) stretching vibrations. Two distinct, strong absorption bands would be expected: one for the lactone carbonyl of the benzo[c]chromenone core (typically around 1720-1740 cm⁻¹) and another for the ester carbonyl (around 1715-1735 cm⁻¹). Other key bands would include C-O stretching vibrations for the ester and ether linkages (around 1250-1300 cm⁻¹) and various C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | 3000-3100 | 3000-3100 |
| Aliphatic C-H (Methoxy) | 2850-2960 | 2850-2960 |
| C=O (Lactone) | ~1735 | ~1735 |
| C=O (Ester) | ~1720 | ~1720 |
| Aromatic C=C | 1450-1600 | 1450-1600 (often strong) |
| C-O (Ester/Ether) | 1250-1300 | 1250-1300 |
Note: This table is illustrative. Actual experimental values may vary.
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and elemental formula of a compound.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the intact molecule is ionized and isolated (the precursor ion). This ion is then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. This process provides a fragmentation "fingerprint" that is highly characteristic of the molecule's structure.
For this compound, a likely fragmentation pathway would involve the cleavage of the ester bond. This would be expected to produce two major fragment ions: one corresponding to the 4-methoxybenzoyl cation (m/z 135) and another corresponding to the radical cation of the 3-oxy-benzo[c]chromenone moiety. Further fragmentation of the benzo[c]chromenone structure would likely involve the loss of carbon monoxide (CO), a characteristic fragmentation for lactones.
High-Resolution Accurate Mass (HRAM) Determinations
High-Resolution Accurate Mass (HRAM) spectrometry, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the m/z of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₂₁H₁₄O₅), HRAM would be used to confirm this exact formula by comparing the experimentally measured mass of the molecular ion [M+H]⁺ or [M]⁺˙ with the theoretically calculated mass.
| Ion | Calculated Exact Mass |
| [C₂₁H₁₄O₅]+H]⁺ | 359.0863 |
| [C₂₁H₁₄O₅]+Na]⁺ | 381.0682 |
| [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) | 135.0441 |
Note: This table provides calculated values for expected ions.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
No published studies containing X-ray crystallography data for this compound were found. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the crystal packing of the molecule. Without this data, a definitive analysis of its absolute stereochemistry and intermolecular interactions in the solid state cannot be conducted.
Computational and Theoretical Investigations of 6 Oxo 6h Benzo C Chromen 3 Yl 4 Methoxybenzoate
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
No published studies were found that performed Density Functional Theory (DFT) calculations on 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959) to determine its electronic structure, reactivity, or to predict its spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis
Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate are not available in existing research.
Electrostatic Potential Surface (ESP) Mapping
There are no available studies that map the electrostatic potential surface of this compound to identify its electrophilic and nucleophilic sites.
Molecular Docking Studies with Biological Targets (Enzymes, Receptors)
Research detailing molecular docking studies of this compound with any specific biological targets, such as enzymes or receptors, has not been published.
Ligand-Protein Interaction Profiling
Without molecular docking studies, there is no information on the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and protein binding sites.
Binding Affinity Predictions
There are no published predictions or calculations of the binding affinity (e.g., in kcal/mol) of this compound to any biological targets.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
No molecular dynamics simulations for this compound have been reported in the scientific literature. Consequently, there is no data on its conformational stability, flexibility, or the influence of solvent effects on its behavior over time.
QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools in medicinal chemistry for designing new analogues with improved biological activities. While specific QSAR and pharmacophore models for this compound are not extensively documented in public literature, the principles can be applied based on the known biological activities of related 6H-benzo[c]chromen-6-one derivatives.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 6H-benzo[c]chromen-6-one analogues, this would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological endpoint, such as inhibitory concentration (IC50) or binding affinity. For instance, in the design of selective estrogen receptor beta (ERβ) agonists based on the 6H-benzo[c]chromen-6-one scaffold, modifications at different positions of the fused ring system have been explored. nih.gov The resulting data on the potency of these analogues could be used to build a QSAR model.
A hypothetical QSAR study for a series of 6H-benzo[c]chromen-6-one derivatives might involve the descriptors and activity data presented in the table below.
| Compound ID | R1-substituent | R2-substituent | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Biological Activity (IC50, µM) |
| 1 | H | OH | 2.5 | 80.5 | 10.2 |
| 2 | OCH3 | OH | 2.8 | 85.2 | 8.5 |
| 3 | OH | OH | 2.2 | 81.0 | 5.1 |
| 4 | OCH3 | OCH3 | 3.1 | 90.0 | 12.0 |
| 5 | H | H | 2.7 | 78.3 | 15.5 |
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Based on the structures of active 6H-benzo[c]chromen-6-one derivatives, a pharmacophore model could be developed. This model would highlight the key interaction points required for activity. For example, the hydroxyl groups common in many biologically active urolithins often act as hydrogen bond donors or acceptors. nih.gov The lactone carbonyl group is also a potential hydrogen bond acceptor.
A pharmacophore model for this class of compounds might include:
An aromatic ring feature corresponding to the core structure.
A hydrogen bond acceptor feature for the lactone carbonyl oxygen.
One or more hydrogen bond donor/acceptor features representing hydroxyl or methoxy (B1213986) groups.
A hydrophobic region associated with the fused ring system.
This model would then serve as a 3D query to screen virtual libraries of compounds to identify new potential analogues or to guide the design of novel derivatives with a higher probability of being active.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational transition state analysis is a valuable tool for understanding the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. This method involves using quantum mechanical calculations to locate the transition state of a reaction, which is the highest energy point along the reaction coordinate. By determining the structure and energy of the transition state, chemists can gain insights into the reaction's feasibility, kinetics, and selectivity.
The synthesis of the 6H-benzo[c]chromen-6-one core can be achieved through various routes, one of which is the lactonization of a suitable biaryl precursor. A common method involves the intramolecular cyclization of a phenyl-2-halobenzoate or a similar intermediate. tubitak.gov.tr
Let's consider a key step in the synthesis: the intramolecular cyclization to form the lactone ring. A plausible reaction is the palladium-catalyzed cyclization of a biaryl-2-carboxylic acid. orgsyn.org Computational transition state analysis could be employed to investigate the mechanism of this C-O bond formation.
The analysis would typically involve the following steps:
Reactant and Product Optimization: The 3D structures of the reactant (the biaryl precursor) and the product (the cyclized 6H-benzo[c]chromen-6-one) are computationally optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This involves sophisticated algorithms that locate the saddle point on the potential energy surface.
Frequency Calculation: Once a potential transition state is found, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy of the reaction. This value is crucial for understanding the reaction rate.
A hypothetical energy profile for a lactonization step is presented below.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant (Biaryl Precursor) | 0.0 | C-O distance > 3.0 Å |
| Transition State | +25.0 | C-O distance ~ 2.1 Å |
| Product (Lactone) | -15.0 | C-O distance ~ 1.4 Å |
By analyzing the geometry of the transition state, researchers can understand the steric and electronic factors that influence the reaction. For example, the analysis could reveal how different substituents on the aromatic rings affect the activation energy and, consequently, the reaction yield and rate. This understanding can then be used to optimize reaction conditions or to design improved catalysts for the synthesis of this compound and its analogues.
Biological Activity and Mechanistic Elucidation of 6 Oxo 6h Benzo C Chromen 3 Yl 4 Methoxybenzoate
In Vitro Assessment of Biological Activities
The biological profile of compounds based on the 6H-benzo[c]chromen-6-one framework has been explored through various in vitro assays. These studies highlight the scaffold's versatility in interacting with diverse biological targets, from enzymes to cellular receptors, and its capacity to modulate fundamental cellular pathways.
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Esterases relevant to the scaffold)
Derivatives of the 6H-benzo[c]chromen-6-one scaffold have demonstrated significant and selective inhibitory activity against key enzymes implicated in cancer and other diseases.
Notably, a series of novel 6H-benzo[c]chromen inhibitors were designed and identified as potent and selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). nih.gov The PI3K signaling pathway is frequently dysregulated in human cancers, making PI3Kα a critical therapeutic target. nih.gov Through structure-based drug design, specific compounds from this series showed high potency for PI3Kα with excellent selectivity over other PI3K isoforms and other tested kinases. nih.gov
Furthermore, research has focused on alkoxylated derivatives of 6H-benzo[c]chromen-6-one as potential inhibitors of Phosphodiesterase II (PDE2). mdpi.comnih.gov Urolithins, the parent compounds, are metabolites of ellagic acid and have been investigated for their neuroprotective effects. mdpi.com In one study, a series of synthesized derivatives were evaluated, leading to the identification of a compound with an optimal inhibitory potential against PDE2, showing an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov
Table 1: Enzyme Inhibition by 6H-benzo[c]chromen-6-one Derivatives
| Target Enzyme | Scaffold/Derivative Type | Key Findings | Reference(s) |
|---|---|---|---|
| Phosphoinositide 3-kinase α (PI3Kα) | 6H-benzo[c]chromen series | Identified potent and highly selective inhibitors of PI3Kα over other isoforms. | nih.gov |
| Phosphodiesterase II (PDE2) | Alkoxylated 6H-benzo[c]chromen-6-ones | Derivative 1f showed optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM. | mdpi.comnih.gov |
Receptor Binding and Modulation Studies
The 6H-benzo[c]chromen-6-one structure has also been identified as a privileged scaffold for modulating nuclear receptors, specifically estrogen receptors (ER). A study of various derivatives found that many analogs act as potent and selective agonists for Estrogen Receptor beta (ERβ). nih.gov The study highlighted that hydroxyl groups at positions 3 and 8 are crucial for activity. Modifications to the phenyl rings of the core structure led to the development of compounds with ERβ potency in the low nanomolar range (<10 nM) and over 100-fold selectivity compared to Estrogen Receptor alpha (ERα). nih.gov This selectivity is significant for developing therapeutics that can harness the specific functions of ERβ.
Cellular Pathway Modulation in Mammalian Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)
While direct studies on 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959) are limited, research on related benzochromene isomers provides insight into the scaffold's potential to modulate cellular pathways. For instance, novel derivatives of benzo[h]chromene have been shown to induce cell cycle arrest and apoptosis in human acute myeloid leukemia (HL-60) cells. nih.gov Similarly, other benzochromene derivatives have been investigated for their ability to target cell cycle progression as an anticancer strategy. mdpi.com These findings suggest that the broader benzocoumarin chemical class, to which 6H-benzo[c]chromen-6-one belongs, has the potential to influence critical cellular life and death pathways, making it a promising area for cancer research. nih.govmdpi.com
Antioxidant and Free Radical Scavenging Capabilities
The antioxidant potential is a well-documented characteristic of the chemical class to which 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate belongs. Ellagic acid, the metabolic precursor to the urolithin core, possesses a wide range of pharmacological activities, including antioxidant effects. mdpi.com Studies on various related chromene and coumarin (B35378) structures have consistently demonstrated free radical scavenging activity. nih.govmdpi.com For example, a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene derivatives were synthesized and evaluated for their antioxidant capabilities in rat brain homogenates. nih.gov This inherent antioxidant property of the foundational structure suggests that derivatives like this compound may also possess the ability to mitigate oxidative stress.
Anti-inflammatory Cascade Intervention
The potential for anti-inflammatory activity is another key feature of the broader family of compounds. The precursor, ellagic acid, is known to have anti-inflammatory properties. mdpi.com Furthermore, various coumarin and chromene-based molecules, which share structural similarities, have been reported to possess significant anti-inflammatory applications. mdpi.commdpi.com This suggests that the 6H-benzo[c]chromen-6-one scaffold could serve as a basis for developing novel anti-inflammatory agents by intervening in inflammatory cascades.
Elucidation of Molecular Mechanisms of Action through Omics Approaches
Currently, there is a limited amount of publicly available research that utilizes comprehensive "omics" approaches (such as proteomics, transcriptomics, or metabolomics) to elucidate the molecular mechanisms of action for this compound or its close derivatives. While the specific molecular targets, such as PI3Kα and ERβ, have been identified through targeted assays, a broader, systems-level understanding of the cellular response to these compounds is an area for future investigation. Such studies would be invaluable for mapping the full spectrum of pathway modulations and identifying potential off-target effects or novel therapeutic applications.
Proteomic Profiling of Treated Cells or Tissues
Currently, there is a lack of specific proteomic studies published in peer-reviewed literature that detail the global protein expression changes in cells or tissues upon treatment with this compound. Such studies would be invaluable in identifying the direct protein targets and downstream signaling pathways affected by this compound, providing a deeper understanding of its mechanism of action.
Transcriptomic Analysis (RNA-Seq, Microarray) for Gene Expression Modulation
Comprehensive transcriptomic analyses, such as RNA-sequencing or microarray studies, on cells or tissues treated with this compound have not been extensively reported. This type of analysis would be instrumental in revealing the impact of the compound on gene expression profiles, thereby offering insights into the cellular processes it modulates.
Metabolomic Fingerprinting
Detailed metabolomic fingerprinting studies to characterize the metabolic alterations induced by this compound are not yet available in the public domain. Metabolomic studies would help to elucidate the compound's effects on cellular metabolism and identify any metabolic pathways that are significantly perturbed.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the structural requirements for their biological activities. The core scaffold of 6H-benzo[c]chromen-6-one is a key feature in a variety of biologically active compounds.
Modifications to the substituents on the 6H-benzo[c]chromen-6-one core have been shown to significantly influence biological activity. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential inhibitors of phosphodiesterase II (PDE2). mdpi.comnih.gov In this class of compounds, the nature of the alkoxy group at the 3-position was found to be critical for inhibitory potential. mdpi.comnih.gov For example, one derivative demonstrated an optimal inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov
Furthermore, studies on other benzo[h]chromene derivatives have highlighted the importance of substituents at the 2 and 3-positions for antitumor activity. nih.gov The lipophilicity of these substituents was found to correlate with cytotoxic effects against various cancer cell lines. nih.gov Specifically, the replacement of a cyano group with an ester group at the 3-position resulted in a loss of activity in one analogue. nih.gov In another series of 6H-benzo[c]chromen-6-one derivatives, the presence of hydroxyl groups at both the 3 and 8 positions was found to be essential for potent and selective estrogen receptor beta (ERβ) agonist activity. nih.gov
The following interactive table summarizes the impact of key substituent modifications on the bioactivity of 6H-benzo[c]chromen-6-one analogues.
| Compound Series | Modification Position(s) | Tested Bioactivity | Key Finding |
| Alkoxylated 6H-benzo[c]chromen-6-ones | 3-position (alkoxy group) | PDE2 Inhibition | Nature of the alkoxy group is critical for inhibitory potential. |
| Benzo[h]chromenes | 2 and 3-positions | Antitumor Activity | Lipophilicity of substituents correlates with cytotoxicity. |
| 6H-benzo[c]chromen-6-ones | 3 and 8-positions | ERβ Agonist Activity | Bis-hydroxylation is essential for potent and selective activity. |
In Vivo (Non-Human) Models for Mechanistic Validation
While in vitro studies have demonstrated the potential biological activities of 6H-benzo[c]chromen-6-one derivatives, there is a notable absence of published in vivo studies in non-human models specifically for the mechanistic validation of this compound. Such studies would be crucial for confirming the physiological relevance of the in vitro findings and for understanding the compound's behavior in a whole-organism context.
An article on the biological activity and mechanistic elucidation of this compound, as specified in the prompt, cannot be generated. A thorough review of available scientific literature and databases did not yield any specific information regarding proof-of-concept studies in animal models or pharmacodynamic endpoints for this particular chemical compound.
The search for data on "this compound" did not uncover any published research detailing its evaluation in in vivo systems. Consequently, there is no information on its effects in disease models, its modulation of biological pathways in a whole-organism context, or any measured pharmacodynamic outcomes.
While research exists for structurally related compounds based on the 6H-benzo[c]chromen-6-one core, these findings are not directly applicable to the specific molecule requested. Scientific integrity demands that data from different, albeit structurally similar, compounds not be extrapolated or misrepresented.
Therefore, the sections on "Proof-of-Concept Studies in Animal Models" and "Pharmacodynamic Endpoints" cannot be completed. There are no detailed research findings or data tables to present for this compound.
Chemical Derivatization and Structure Property Relationship Studies of 6 Oxo 6h Benzo C Chromen 3 Yl 4 Methoxybenzoate
Synthesis of Analogues with Modified Benzoate (B1203000) Moieties
Exploration of Methoxy (B1213986) Group Position and Substitution Patterns
The position and substitution pattern of the methoxy group on the benzoate ring can significantly impact the electronic and steric properties of the molecule. While the 4-methoxy substitution is present in the parent compound, the synthesis of ortho- and meta-isomers (2-methoxy and 3-methoxy) would be instrumental in understanding these effects. The general synthesis would involve the reaction of 3-hydroxy-6H-benzo[c]chromen-6-one with the corresponding 2-methoxybenzoyl chloride or 3-methoxybenzoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534).
A study on various alkoxylated 6H-benzo[c]chromen-6-one derivatives has shown that modifications at the 3-position of the benzopyrone core are synthetically accessible. acgpubs.orgnih.gov This suggests that esterification with different methoxy-substituted benzoyl chlorides is a feasible strategy for creating a library of compounds to study structure-property relationships.
Bioisosteric Replacements in the Benzoate Ester
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without significantly altering its steric and electronic features. cambridgemedchemconsulting.comdomainex.co.uknih.gov For the benzoate ester moiety in 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959), several bioisosteric replacements can be envisioned to improve properties such as metabolic stability, solubility, and bioavailability.
Common bioisosteres for ester groups include amides, sulfonamides, and various five-membered heterocyclic rings. rsc.org For instance, replacing the ester linkage with an amide bond would introduce a hydrogen bond donor, potentially altering intermolecular interactions and biological target binding. Heterocyclic rings such as oxadiazoles, triazoles, or pyrazoles can mimic the spatial arrangement and electronic properties of the phenyl ring of the benzoate group. cambridgemedchemconsulting.com
The following table presents some potential bioisosteric replacements for the 4-methoxybenzoate moiety:
| Original Moiety | Bioisosteric Replacement | Rationale |
| 4-Methoxybenzoate | 4-Methoxyphenylacetamide | Introduces an amide linkage, potentially improving metabolic stability and altering hydrogen bonding capacity. |
| 4-Methoxybenzoate | 5-(4-Methoxyphenyl)-1,2,4-oxadiazole | Replaces the ester and phenyl with a metabolically stable heterocyclic ring that can mimic the electronic and steric properties. |
| 4-Methoxybenzoate | N-(4-Methoxyphenyl)methanesulfonamide | Introduces a sulfonamide group, which is a common bioisostere for carboxylic acids and esters, potentially improving solubility and metabolic stability. rsc.org |
| 4-Methoxybenzoate | Bicyclo[1.1.1]pentane-1-carboxylate | A non-classical bioisostere for the phenyl ring that can improve metabolic stability and solubility. acs.orgnih.gov |
| 4-Methoxybenzoate | 2-Oxabicyclo[2.1.1]hexane | A saturated bioisostere for the ortho-substituted phenyl ring that can offer improved physicochemical properties. domainex.co.uk |
The synthesis of these bioisosteres would involve coupling the 3-hydroxy-6H-benzo[c]chromen-6-one core with the appropriate carboxylic acid, acyl chloride, or heterocyclic precursor.
Derivatization of the Benzopyrone Core
Modifications to the benzopyrone core of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate offer another avenue for fine-tuning the molecule's properties. These derivatizations can be broadly categorized into substitutions on the chromenone ring system and modifications at the C-6 oxo group.
Substitutions on the Chromenone Ring System
The 6H-benzo[c]chromen-6-one scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. A significant body of research has focused on the synthesis of derivatives of 3-hydroxy-6H-benzo[c]chromen-6-one, the precursor to the title compound. mdpi.com
The synthesis of the 6H-benzo[c]chromen-6-one core can be achieved through several methods, including the reaction of 2-bromobenzoic acids with resorcinol, followed by cyclization. acgpubs.orgmdpi.com This approach allows for the introduction of substituents on the resorcinol-derived part of the molecule. Furthermore, various synthetic protocols for 6H-benzo[c]chromen-6-ones have been reviewed, highlighting methods such as Suzuki coupling reactions followed by lactonization, and cycloaddition reactions. researchgate.net
A study by Hu et al. detailed the synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives by reacting 3-hydroxy-6H-benzo[c]chromen-6-one with various alkyl halides. youtube.com This demonstrates the feasibility of introducing diverse substituents at the 3-position. While the title compound has a benzoate ester at this position, other functionalities could be explored. Additionally, substitutions at other positions of the benzopyrone core have been reported, leading to compounds with a range of biological activities. osi.lv
The following table summarizes some of the reported substitutions on the 6H-benzo[c]chromen-6-one ring system:
| Position of Substitution | Substituent | Synthetic Method | Reference |
| 3 | Methoxy | Williamson ether synthesis | acgpubs.org |
| 3 | Ethoxy | Williamson ether synthesis | acgpubs.org |
| 3 | Benzyloxy | Williamson ether synthesis | acgpubs.org |
| 3 | -(CH2)2-morpholine | Williamson ether synthesis | youtube.com |
| 8 | Methoxy | Ullmann condensation | mdpi.com |
Modifications at the C-6 Oxo Group
The C-6 oxo group, being a lactone carbonyl, represents a key site for chemical modification. While specific literature on the modification of the C-6 oxo group in this compound is scarce, the reactivity of lactones is well-established and can be extrapolated to this system.
Potential modifications at the C-6 position include:
Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. Partial reduction to the lactol may also be possible under controlled conditions.
Grignard Reaction: Reaction with Grignard reagents can lead to the opening of the lactone ring and the formation of a diol with the addition of two equivalents of the Grignard reagent. youtube.com
Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thionolactone.
Wittig Reaction: While less common for esters and lactones, the Wittig reaction could potentially be used to convert the C=O group to a C=C bond, although this would require harsh conditions.
Ring-opening: The lactone ring can be opened by hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and phenol. youtube.comresearchgate.netnih.gov
These modifications would fundamentally alter the structure of the benzopyrone core and are expected to have a profound impact on the molecule's properties.
Structure-Photophysical Property Relationships
The photophysical properties of benzocoumarin derivatives, such as this compound, are highly dependent on their molecular structure. researchgate.net The extended π-system of the benzopyrone core, coupled with the electronic effects of substituents, governs the absorption and emission characteristics.
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the coumarin (B35378) scaffold can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in the absorption and fluorescence spectra. nih.gov For instance, an EDG at the 7-position and an EWG at the 3- or 4-position of a coumarin generally results in a red-shift of the emission wavelength.
The following table summarizes the photophysical properties of some representative benzocoumarin derivatives from the literature to illustrate the structure-property relationships:
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| Methyl benzocoumarin 3-carboxylate | N/A | 331-495 | N/A | 0.98 | researchgate.net |
| 7-N,N-dimethylamino-3-cyanocoumarin | 410 | 470 | 60 | High | |
| 7-N,N-dimethylamino-3-acetylcoumarin | 425 | 500 | 75 | High | |
| Benzo[g]coumarin-3-ester | 459 | 534 | 75 | N/A | |
| Benzo[g]coumarin-3-ketone | 549 | N/A | N/A | N/A |
N/A: Not available in the cited literature.
These data indicate that extending the π-conjugation, as in benzocoumarins, and introducing suitable donor-acceptor groups can lead to significant red-shifts in emission and high fluorescence quantum yields. researchgate.net The photophysical properties of this compound and its derivatives are therefore expected to be tunable through the synthetic modifications outlined in the previous sections. For example, altering the methoxy position on the benzoate ring (section 6.1.1) or introducing different substituents on the benzopyrone core (section 6.2.1) would likely lead to predictable changes in their absorption and emission spectra.
Influence of Structural Changes on Fluorescence Quantum Yield and Lifetime
The intrinsic fluorescence of the 6-oxo-6H-benzo[c]chromen-6-one scaffold is a well-documented characteristic. nih.gov Studies on the parent compound, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), reveal that its fluorescence is sensitive to environmental factors and structural modifications. researchgate.netnih.govresearchgate.net While specific data on the fluorescence quantum yield and lifetime for this compound are not extensively reported, the influence of converting the 3-hydroxyl group into an ester can be inferred from general principles of fluorescence chemistry.
Structural modifications, particularly at the 3-position, can significantly alter the electronic distribution within the molecule, thereby affecting the efficiency of the radiative decay process (fluorescence) versus non-radiative pathways. The esterification of the phenolic hydroxyl group in Urolithin B introduces a 4-methoxybenzoyl group. This modification can impact fluorescence properties in several ways:
Electronic Effects : The ester linkage interrupts the conjugation of the hydroxyl group's lone pair of electrons with the aromatic system. This can alter the energy of the excited state and, consequently, the quantum yield. The methoxy group on the benzoate ring, being an electron-donating group, can further modulate the electronic properties of the ester moiety.
Molecular Rigidity : Fluorescence quantum yield is often higher in more rigid molecules because rigidity reduces the energy lost through vibrational relaxation (a non-radiative process). The introduction of the bulky 4-methoxybenzoate group may increase or decrease local rigidity, thus affecting the quantum yield.
Intersystem Crossing : Changes in the electronic structure can influence the rate of intersystem crossing to the triplet state, another non-radiative decay pathway that competes with fluorescence.
Derivatives of the parent urolithin scaffold have been shown to act as fluorescent sensors, where fluorescence intensity changes upon binding to metal ions like Iron (III), indicating that the emission properties are highly sensitive to chemical interactions. nih.govnih.gov The general fluorescence intensities for Urolithin A and B were found to be higher in comparison to their methyl ether derivatives, suggesting that substitution at the hydroxyl positions plays a critical role in determining fluorescence output. researchgate.net It is plausible that esterification would similarly modulate the quantum yield and lifetime, and these parameters would need to be empirically determined for this compound.
Modulating Absorption and Emission Maxima
The absorption and emission maxima of 6-oxo-6H-benzo[c]chromen-6-one derivatives are key parameters that define their potential applications in fluorescence-based assays and imaging. Studies on Urolithin B in a semi-aqueous solution have identified an excitation wavelength of 330 nm and an emission wavelength of 420 nm, resulting in a significant Stokes shift of 90 nm. nih.gov
The conversion of the 3-hydroxyl group to a 4-methoxybenzoate ester is expected to induce shifts in these maxima. The process involves replacing a hydrogen-bond-donating hydroxyl group with a bulkier, non-donating ester group. This change affects the intramolecular charge transfer (ICT) character of the molecule, which is often responsible for its photophysical properties.
Absorption (Excitation) Maxima : The absorption maximum is dependent on the energy difference between the ground and excited states. Altering the substituent at the 3-position changes this energy gap. The ester group, being more electron-withdrawing than a hydroxyl group, could lead to a shift in the absorption wavelength. The specific nature of the ester (e.g., the electronic properties of the 4-methoxybenzoyl group) will fine-tune this effect.
Emission Maxima : The emission wavelength is related to the energy released upon relaxation from the excited state to the ground state. This process is sensitive to the structure and environment of the excited state. Changes in polarity and hydrogen-bonding capability upon esterification will alter the stabilization of the excited state, typically leading to a shift in the emission maximum.
The table below summarizes the known photophysical data for the parent compound, Urolithin B, which serves as a benchmark for its derivatives.
| Compound Name | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions |
| 3-hydroxy-6H-benzo[c]chromen-6-one | 330 nm | 420 nm | CH3CN/H2O (1:1) |
Data sourced from reference nih.gov.
Systematic studies involving the synthesis of a series of esters of 3-hydroxy-6H-benzo[c]chromen-6-one with varying electronic and steric properties would be required to establish a clear structure-property relationship for modulating the absorption and emission maxima.
Solid-State Forms and Polymorphism of this compound Derivatives
The solid-state form of a chemical compound can have profound effects on its physical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical consideration in the development of pharmaceutical and materials science compounds.
While specific studies on the polymorphism of this compound are not available in the current literature, the potential for polymorphic behavior can be inferred from studies on structurally related coumarin and isocoumarin (B1212949) scaffolds. rsc.orgresearchgate.net For instance, coumarin itself, a simple benzopyran-2-one, was long thought to be monomorphic but has recently been shown to exhibit a rich polymorphism with four metastable forms identified. rsc.org Similarly, polymorphism has been reported for various substituted coumarins, such as 3-acetylcoumarin, where different crystal forms are stabilized by weak intermolecular interactions like C-H···O and C-H···π bonds. researchgate.net
For a molecule like this compound, several factors could give rise to polymorphism:
Conformational Flexibility : The ester linkage allows for rotational freedom between the benzo[c]chromen-6-one core and the 4-methoxybenzoate moiety. Different conformers could pack into distinct crystal lattices.
Intermolecular Interactions : The presence of carbonyl groups, an ether oxygen, and aromatic rings allows for a variety of non-covalent interactions, including π–π stacking, C-H···O hydrogen bonds, and dipole-dipole interactions. Subtle variations in these interactions can lead to different packing arrangements and, thus, different polymorphs.
Crystallization Conditions : Factors such as the choice of solvent, temperature, and rate of crystallization can influence which polymorphic form is kinetically or thermodynamically favored.
Given the structural complexity and the variety of potential intermolecular interactions, it is highly probable that this compound and its derivatives could exhibit polymorphism. A thorough investigation using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) would be necessary to identify and characterize any potential solid-state forms.
Prodrug and Targeted Delivery Strategy Development (Focus on Chemical Design Principles, not Administration)
The therapeutic potential of many phenolic compounds, including 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), is often limited by poor physicochemical properties, such as low aqueous solubility and extensive phase II metabolism (e.g., glucuronidation), which leads to low bioavailability. frontiersin.orgnih.gov A common and effective chemical design strategy to overcome these limitations is the prodrug approach, where the active molecule is temporarily modified to enhance its delivery properties. nih.govnih.gov
The compound this compound can be chemically classified as an ester prodrug of the biologically active Urolithin B. frontiersin.org The fundamental design principle is to mask the polar phenolic hydroxyl group with a less polar ester moiety. researchgate.netscirp.org This modification is intended to be reversed in vivo by ubiquitous esterase enzymes, releasing the active Urolithin B at or near its site of action.
The key chemical design principles for this prodrug strategy include:
Enzyme-Labile Linkage : The ester bond is the critical functional group in this prodrug design. It must be stable enough to survive the chemical conditions of the gastrointestinal tract but susceptible to cleavage by esterase enzymes present in the intestines, plasma, and target tissues. scirp.org The steric and electronic nature of the ester can be tuned to control the rate of this hydrolysis. For instance, bulkier ester groups may be cleaved more slowly.
Modulation of Solubility and Stability : The choice of the promoiety (the 4-methoxybenzoate group) can be used to modulate aqueous solubility and chemical stability. While increasing lipophilicity is often the primary goal, a balance must be struck to ensure sufficient solubility for dissolution. nih.gov
Targeted Activation : While simple ester prodrugs often rely on non-specific esterases, more advanced strategies aim for targeted activation. This could involve designing ester linkages that are preferentially cleaved by enzymes that are overexpressed in a specific target tissue, such as certain cancer cells. nih.gov The design of this compound represents a classical, non-targeted prodrug approach, but the principle could be extended by selecting different ester promoieties. For example, creating conjugates of urolithins with other active molecules, such as NSAIDs, has been explored as a strategy to potentially inhibit local metabolism and enhance activity. researchgate.netnih.gov
Exploration of Non Biological Applications of 6 Oxo 6h Benzo C Chromen 3 Yl 4 Methoxybenzoate
Utilization in Materials Science
The unique electronic and photophysical characteristics of the 6H-benzo[c]chromen-6-one core make it a promising candidate for advanced materials. Its rigid, planar structure combined with an extended π-conjugated system is often associated with strong fluorescence and unique electronic behaviors, which are highly sought after in materials science.
Fluorescent Probes and Sensors
The 6H-benzo[c]chromen-6-one scaffold is an excellent platform for the development of fluorescent sensors. Research has demonstrated that hydroxylated derivatives, such as 3-hydroxy-6H-benzo[c]chromen-6-one (also known as Urolithin B), can function as highly selective "on-off" fluorescent chemosensors for detecting iron (III) ions in aqueous solutions. nih.gov
The sensing mechanism involves the quenching of the compound's natural fluorescence upon binding with Fe³⁺ ions. This effect is highly selective, with studies showing no significant interference from a wide range of other common metal ions, including K⁺, Na⁺, Ca²⁺, Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺. nih.gov The lactone group within the benzo[c]chromen-6-one structure is considered a crucial part of the scaffold for maintaining this selective sensing capability. nih.gov Given that 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959) shares this core structure, it is projected to possess similar potential as a selective fluorescent probe, pending empirical validation.
The photophysical properties of these sensors are typically characterized in solution. For instance, Urolithin B exhibits distinct excitation and emission wavelengths that are monitored during titration with metal ions to quantify the sensing effect. nih.gov
| Compound | Solvent System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Sensing Target | Sensing Mechanism | Reference |
|---|---|---|---|---|---|---|
| 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) | Acetonitrile/Water (1:1 v/v) | ~310 nm | ~380 nm | Iron (III) (Fe³⁺) | Fluorescence Quenching ("On-Off") | nih.gov |
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics (OEs)
Molecules that exhibit bright fluorescence with high quantum yields are prime candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). Recent research has focused on the synthesis of novel benzochromenone-based luminogens that demonstrate strong blue fluorescence. researchgate.net These properties are critical for developing efficient and color-pure display and lighting technologies.
The performance of an OLED emitter is directly related to its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and stability. The rigid structure of the 6H-benzo[c]chromen-6-one core is advantageous as it can reduce non-radiative decay pathways, leading to higher emission efficiency. While 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate has not been specifically tested in OLED devices, its structural similarity to known blue luminogens suggests its potential as an emissive material. researchgate.net Furthermore, computational studies on a related compound, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, have indicated a high first-order hyperpolarizability, suggesting suitability for nonlinear optical (NLO) applications, which are also relevant to organic electronics. sapub.org
Polymer Chemistry Applications (e.g., as a monomer or additive)
The application of this compound in polymer chemistry is a prospective area that remains largely unexplored. In principle, the molecule could be functionalized to act as a monomer for incorporation into polymer chains. For example, modification of the phenyl rings with polymerizable groups (such as vinyl or acrylate (B77674) moieties) could allow it to be integrated into various polymer backbones.
Alternatively, the compound could serve as a functional additive. Its inherent fluorescent properties could be imparted to a host polymer matrix, creating fluorescent or light-emitting plastics. Such materials could be useful in applications like optical sensors, security inks, or decorative coatings. The stability of the benzo[c]chromen-6-one core would be a critical factor for its utility as a polymer additive, ensuring longevity and resistance to degradation.
Analytical Chemistry Applications
In analytical chemistry, compounds with high purity, stability, and distinct spectroscopic signatures are valuable as standards and reagents. The 6H-benzo[c]chromen-6-one framework and its derivatives fit these criteria well.
Chromatographic Standards and Derivatizing Agents
The synthesis and purification of 6H-benzo[c]chromen-6-one derivatives are routinely monitored and verified using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). mdpi.com The ability to synthesize these compounds at high purity (often exceeding 97%) makes them suitable for use as reference standards. mdpi.com
As a chromatographic standard, this compound could be used for:
Method Development: Establishing and optimizing separation protocols for related compounds.
Quality Control: Ensuring the purity and identity of synthesized materials in research and manufacturing.
Quantification: Serving as an internal or external standard for accurately measuring the concentration of analogous compounds in various samples.
| Compound Name | Chromatographic Purity (HPLC) | Reference |
|---|---|---|
| 3-Methoxy-6H-benzo[c]chromen-6-one | 98.2% | mdpi.com |
| 3-Ethoxy-6H-benzo[c]chromen-6-one | 97.6% | mdpi.com |
| 3-Isopropoxy-6H-benzo[c]chromen-6-one | 97.8% | mdpi.com |
| 3-Propoxy-6H-benzo[c]chromen-6-one | 98.9% | mdpi.com |
Spectroscopic Reagents
The strong fluorescence of the 6H-benzo[c]chromen-6-one core makes its derivatives excellent spectroscopic reagents. As discussed in section 7.1.1, their use as fluorescent probes for metal ion detection is a direct application in analytical spectroscopy. nih.gov The process involves fluorometric titrations, where changes in fluorescence intensity are measured as a function of the analyte (e.g., Fe³⁺) concentration. nih.gov This allows for the sensitive and selective quantification of the target species. The defined excitation and emission spectra of these compounds provide the necessary distinct signals for such measurements. nih.gov
Photochemical Applications
The inherent structure of the 6-oxo-6H-benzo[c]chromen-6-one core, a type of benzocoumarin, suggests a potential for interaction with light, which could be harnessed for various photochemical applications. Benzocoumarins are known to possess interesting photophysical properties, which can be modulated by the introduction of different functional groups.
Photochromic or Photoswitchable Systems
Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While there is no direct evidence of photochromic behavior for this compound, the coumarin (B35378) scaffold, a key component of its structure, has been incorporated into photochromic molecules. For instance, coumarin fulgimides have been synthesized and shown to act as fluorescence switches. This suggests that the benzo[c]chromen-6-one framework could potentially be integrated into larger molecular systems designed to exhibit photochromic properties.
The introduction of the 4-methoxybenzoate group could influence the electronic properties of the molecule, which in turn would affect its absorption and emission characteristics. Further research would be needed to investigate if this specific ester undergoes a reversible photochemical reaction upon irradiation with light of specific wavelengths.
Light-Activated Reactions
The benzocoumarin core of this compound could potentially participate in light-activated reactions. For example, aminobenzocoumarinylmethyl esters have been investigated as photoactive precursors for the controlled release of carboxylic acids, a strategy employed in photodynamic therapy and drug delivery. This indicates that the benzocoumarin moiety can act as a photoremovable protecting group.
In a hypothetical scenario, the ester linkage in this compound could be susceptible to cleavage upon photoirradiation, leading to the release of 4-methoxybenzoic acid and the corresponding 3-hydroxy-6H-benzo[c]chromen-6-one (urolithin A). The efficiency and wavelength dependence of such a photoreaction would need to be experimentally determined.
Visible light has also been utilized to mediate the synthesis of the 6H-benzo[c]chromene scaffold itself, highlighting the photosensitivity of this chemical family. While this is a synthetic application, it underscores the potential for light to induce chemical transformations within this class of compounds.
Conclusion and Future Research Directions
Synthesis of Novel Structural Analogues with Enhanced Specificity
Future synthetic efforts should focus on creating a diverse library of structural analogues. Based on structure-activity relationship (SAR) studies of related compounds, modifications can be strategically implemented. mdpi.comnih.gov For instance, varying the substituent on the benzoate (B1203000) moiety or altering the substitution pattern on the benzo[c]chromenone core could lead to compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov The development of efficient, high-yield synthetic methodologies, such as multicomponent reactions or novel catalytic cyclizations, will be crucial for accessing this structural diversity. rsc.orgorgsyn.org
Deeper Mechanistic Insights into Biological Interactions
While analogues of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (B1229959) have shown promise as enzyme inhibitors, a deeper understanding of their interaction mechanisms at the molecular level is required. nih.govmdpi.com Future research should employ techniques such as X-ray co-crystallography to elucidate the precise binding modes of these compounds within the active sites of target proteins, like PDE2. nih.gov These structural insights are invaluable for explaining observed SAR data and for guiding the rational design of next-generation molecules with improved affinity and specificity.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for accelerating the drug discovery process. Future work should leverage advanced computational modeling to build predictive SAR models. nih.gov Techniques like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecule, while molecular docking and molecular dynamics (MD) simulations can predict binding affinities and the dynamic stability of ligand-protein complexes. sapub.orgnih.gov These in silico methods can help prioritize synthetic targets, reducing the time and resources required for experimental screening.
Development of Targeted Delivery Systems (Chemical Aspects)
The therapeutic potential of any bioactive compound is contingent on its pharmacokinetic properties. A key future direction involves the chemical modification of the 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate scaffold to develop targeted delivery systems. This could involve the conjugation of the molecule to specific delivery vectors or the incorporation of functional groups that improve solubility, membrane permeability, and metabolic stability, thereby enhancing oral bioavailability—a known limitation of the parent natural product, ellagic acid. nih.gov
Exploration of New Non-Biological Applications
Beyond its biological potential, the 6H-benzo[c]chromen-6-one framework is of interest in materials science. orgsyn.org The rigid, planar structure and potential for π-π stacking interactions suggest that derivatives could be explored as components of functional organic materials, such as organic light-emitting diodes (OLEDs) or molecular sensors. Future research should investigate the photophysical properties of these compounds and explore their utility in non-biological, technology-driven applications.
Integration with High-Throughput Screening Platforms
To efficiently explore the biological activities of a large library of newly synthesized analogues, integration with high-throughput screening (HTS) platforms is essential. Developing robust and miniaturized assays for relevant biological targets will allow for the rapid identification of lead compounds from the synthesized library. mdpi.com This approach maximizes the output of synthetic efforts and accelerates the pace of discovery, enabling the exploration of a wider range of biological targets and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
